molecular formula C16H24N2O5S B2562649 3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235233-64-3

3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2562649
CAS RN: 1235233-64-3
M. Wt: 356.44
InChI Key: DEIBJNYVIDQZIY-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a derivative of benzamide, which is an amide connected to a benzene ring. It has two methoxy groups (-OCH3) attached to the benzene ring at positions 3 and 5. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to the benzamide via a methylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The synthesis of similar compounds often involves the formation of the piperidine ring, followed by the addition of functional groups .

Scientific Research Applications

Antibacterial Agents

Research on novel substituted benzamides, such as those containing piperidine structures, has shown potent antibacterial activities. A study synthesized a series of novel benzamides to evaluate their efficacy as antibacterial agents against both Gram-positive and Gram-negative bacteria. The findings suggested that certain synthesized compounds exhibited significant inhibitory activities, potentially improving therapeutic efficacy in bacterial infections (Vinaya et al., 2008).

Serotonin 4 Receptor Agonists

Compounds structurally related to benzamides, specifically those involving piperidine rings, have been investigated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds showed promise for enhancing gastrointestinal motility, with some derivatives demonstrating improved oral bioavailability and pharmacological profiles for potential therapeutic applications in gastrointestinal disorders (Sonda et al., 2003).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl derivatives, including those derived from visnagenone and khellinone, has been explored for their anti-inflammatory and analgesic properties. These compounds were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, revealing significant analgesic and anti-inflammatory activities, making them potential candidates for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Acetylcholinesterase Inhibitors

A series of piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These studies aimed to develop new therapeutic agents for conditions like Alzheimer's disease, highlighting the potential of certain benzamide and sulfonamide derivatives in inhibiting AChE, a key enzyme associated with neurodegenerative diseases (Sugimoto et al., 1990).

Cancer Research

In the context of cancer research, derivatives related to the structure of interest have been investigated for their potential to inhibit tumor growth and metastasis. For instance, virtual screening targeting specific receptors led to the identification of compounds with promising anti-tumor properties, underscoring the relevance of structurally similar compounds in therapeutic strategies against cancer (Wang et al., 2011).

Future Directions

Future research could explore the potential uses of this compound, particularly if it has pharmaceutical applications. Piperidine derivatives are a significant area of study in drug design .

properties

IUPAC Name

3,5-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-14-8-13(9-15(10-14)23-2)16(19)17-11-12-4-6-18(7-5-12)24(3,20)21/h8-10,12H,4-7,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIBJNYVIDQZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

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